Rufinamide-15N,d2

Description

Properties

IUPAC Name |

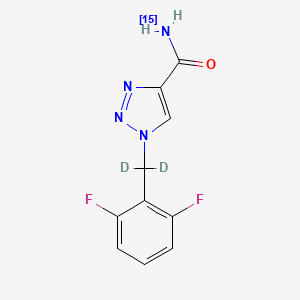

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQSBRIGCQNEG-RPVANBMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Rufinamide-¹⁵N,d₂

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled antiepileptic drug, Rufinamide-¹⁵N,d₂. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Rufinamide is a triazole derivative used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. The isotopically labeled version, Rufinamide-¹⁵N,d₂, serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide details a plausible synthetic route and the analytical methods for its characterization.

Synthesis of Rufinamide-¹⁵N,d₂

The synthesis of Rufinamide-¹⁵N,d₂ is proposed as a two-step process involving a 1,3-dipolar cycloaddition reaction followed by amidation with an isotopically labeled reagent.

Synthetic Scheme

Caption: Synthetic workflow for Rufinamide-¹⁵N,d₂.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluorobenzyl-d₂ Azide

This protocol is adapted from general procedures for the synthesis of benzyl azides from the corresponding bromides.

-

Materials: 2,6-Difluorobenzyl-d₂ bromide, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-Difluorobenzyl-d₂ bromide (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-Difluorobenzyl-d₂ azide.

-

Step 2: Synthesis of Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate

This procedure is based on the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.

-

Materials: 2,6-Difluorobenzyl-d₂ azide, Methyl propiolate.

-

Procedure:

-

In a sealed tube, mix 2,6-Difluorobenzyl-d₂ azide (1.0 eq) and methyl propiolate (1.1 eq).

-

Heat the mixture at 80-100 °C for 24-48 hours.

-

Monitor the reaction by TLC or ¹H NMR.

-

After completion, cool the reaction mixture. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Synthesis of Rufinamide-¹⁵N,d₂

This final step involves the amidation of the triazole ester with ¹⁵N-labeled ammonia.[1]

-

Materials: Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate, ¹⁵N-Ammonia in methanol.

-

Procedure:

-

Dissolve the triazole ester (1.0 eq) in a solution of ¹⁵N-ammonia in methanol.

-

Stir the reaction mixture at room temperature for 12-24 hours in a sealed vessel.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Rufinamide-¹⁵N,d₂.

-

Characterization of Rufinamide-¹⁵N,d₂

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic incorporation of the synthesized Rufinamide-¹⁵N,d₂.

Data Summary

| Parameter | Method | Expected Result |

| Identity | ||

| Molecular Formula | - | C₁₀H₆D₂F₂N₃¹⁵NO |

| Molecular Weight | - | 241.20 g/mol [2] |

| Mass Spectrum (ESI+) | LC-MS/MS | Expected [M+H]⁺ at m/z 242.09. The fragmentation pattern would be similar to unlabeled Rufinamide, with a prominent fragment ion at m/z 129 (corresponding to the deuterated 2,6-difluorobenzyl moiety). |

| ¹H NMR | NMR | Aromatic protons and the triazole proton signals will be consistent with the Rufinamide structure. The benzylic proton signal (around 5.7 ppm in unlabeled Rufinamide) will be absent due to deuteration. The amide protons will show coupling to ¹⁵N. |

| ¹³C NMR | NMR | The carbon signals will be consistent with the Rufinamide structure. The benzylic carbon signal will show a characteristic multiplet due to deuterium coupling. |

| ¹⁵N NMR | NMR | A signal corresponding to the amide nitrogen will be observed. |

| ¹⁹F NMR | NMR | A single resonance for the two equivalent fluorine atoms will be observed. |

| Purity | ||

| Purity | HPLC | ≥98% |

| Isotopic Enrichment | ||

| Deuterium Incorporation | Mass Spec. | >98% |

| ¹⁵N Incorporation | Mass Spec. | >98% |

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Expected Retention Time: Dependent on the specific column and gradient, but should be a single, sharp peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Triple quadrupole or Orbitrap.

-

Parent Ion: m/z 242.09.

-

Fragment Ion: m/z 129.05 (for quantification).

-

Collision Energy: Optimized for the specific instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR: Acquisition of a standard proton spectrum to confirm the absence of the benzylic protons and observe the aromatic and amide protons.

-

¹³C NMR: Standard carbon spectrum to identify all carbon atoms in the molecule.

-

¹⁵N NMR: Direct or indirect (via HMBC) detection to confirm the incorporation of the ¹⁵N label in the amide group.

-

¹⁹F NMR: Standard fluorine spectrum to observe the fluorine signals of the difluorobenzyl group.

Mechanism of Action of Rufinamide

Rufinamide's primary mechanism of action is the modulation of voltage-gated sodium channels. By prolonging the inactive state of these channels, it limits repetitive neuronal firing without affecting normal sodium channel function.

References

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Rufinamide-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling, purity, and enrichment analysis of Rufinamide-15N,d2, a stable isotope-labeled internal standard for the antiepileptic drug Rufinamide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.

Introduction to this compound

Rufinamide is a triazole derivative used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] The isotopically labeled analog, this compound, is a critical tool in preclinical and clinical research, primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[3][4] The incorporation of stable isotopes, specifically two deuterium atoms (d2) and one nitrogen-15 atom (15N), provides a distinct mass shift from the unlabeled drug, enabling precise and accurate quantification in complex biological matrices.

The labels are strategically placed to minimize the kinetic isotope effect and ensure the labeled compound co-elutes with the analyte of interest during chromatographic separation. The deuterium atoms are located on the benzyl methyl group, and the nitrogen-15 is incorporated into the carboxamide moiety.

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-15N |

| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO |

| Molecular Weight | 241.2 g/mol [5][6] |

| CAS Number | 1795037-48-7[5][6] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Recommended storage at -20°C[5] |

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of a stable isotope-labeled compound are critical parameters that define its quality and suitability for use as an internal standard. Isotopic purity refers to the percentage of the compound that contains the specified isotopic labels, while enrichment refers to the percentage of a specific atom that is the desired isotope. High isotopic purity is essential to prevent cross-contamination of mass channels and ensure the accuracy of quantitative results.

Below is an illustrative table summarizing the expected isotopic distribution for a typical batch of this compound. Note: The actual isotopic distribution can vary between batches and should be confirmed by consulting the certificate of analysis provided by the supplier.

Table 1: Illustrative Isotopic Distribution of this compound

| Isotopologue | Description | Expected Abundance (%) |

| M+0 | Unlabeled Rufinamide | < 0.1 |

| M+1 | Contains one ¹⁵N or one D | < 1.0 |

| M+2 | Contains two D or one ¹⁵N and one D | < 5.0 |

| M+3 | Desired Labeled Species (¹⁵N, d2) | > 95.0 |

| M+4 | Contains additional heavy isotopes | < 1.0 |

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

-

-

LC-MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure the elution of Rufinamide.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Resolution: > 60,000

-

Scan Range: m/z 100-500

-

Data Acquisition: Full scan mode

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z of the protonated unlabeled Rufinamide ([M+H]⁺ ≈ 239.07) and the labeled this compound ([M+3+H]⁺ ≈ 242.09).

-

Obtain the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify and integrate the peak areas of all isotopologues (M+0, M+1, M+2, M+3, etc.).

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues. The isotopic purity is the percentage of the desired M+3 isotopologue.

-

Objective: To confirm the position of the deuterium labels and assess the overall purity of this compound using ¹H and ¹³C NMR.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The signal corresponding to the benzyl methyl protons should be significantly reduced or absent compared to the spectrum of unlabeled Rufinamide, confirming the presence of deuterium at this position.

-

Acquire a ¹³C NMR spectrum. The carbon atom attached to the deuterium atoms will show a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.

-

The presence of the ¹⁵N label can be indirectly observed through coupling to adjacent protons or carbons, or directly through ¹⁵N NMR if available.

-

-

Data Analysis:

-

Compare the obtained spectra with the spectra of unlabeled Rufinamide to confirm the positions of isotopic labeling.

-

Integration of the remaining proton signals can be used to estimate the level of deuteration.

-

Application in Pharmacokinetic Studies

This compound is an ideal internal standard for pharmacokinetic (PK) studies of Rufinamide.[7][8] Its use allows for the correction of variability introduced during sample preparation and analysis.

Illustrative Bioanalytical Protocol for a PK Study:

-

Sample Collection: Collect plasma samples from subjects at various time points after administration of unlabeled Rufinamide.

-

Sample Preparation:

-

To a known volume of plasma (e.g., 100 µL), add a fixed amount of this compound solution (internal standard).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Rufinamide and this compound.

-

Use Multiple Reaction Monitoring (MRM) mode for quantification.

-

MRM transition for Rufinamide: e.g., m/z 239.1 → 127.0

-

MRM transition for this compound: e.g., m/z 242.1 → 129.0

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Rufinamide) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

-

Determine the concentration of Rufinamide in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.

Caption: Bioanalytical Workflow for a Pharmacokinetic Study.

Caption: Mechanism of Action of Rufinamide.

References

- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of rufinamide in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | TRC-R701552-10MG | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Researcher's Guide to Procuring and Utilizing Rufinamide-15N,d2

For researchers and drug development professionals engaged in the study of epilepsy and related neurological disorders, the isotopically labeled compound Rufinamide-15N,d2 serves as a critical internal standard for pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of sourcing this compound, a detailed experimental protocol for its application in quantitative analysis, and a visual representation of its mechanism of action.

Sourcing this compound: A Comparative Overview of Suppliers

This compound is available from several specialized chemical suppliers. The choice of vendor may depend on factors such as purity requirements, available quantities, lead times, and cost. Below is a summary of key information from various suppliers to aid in the procurement process.

| Supplier | Product Name | Purity | Storage | Additional Information |

| MedChemExpress | This compound | Not specified | Recommended storage as per Certificate of Analysis | For research use only. Shipped at room temperature in the continental US.[1] |

| Thomas Scientific | This compound solution | Not specified | Not specified | Product is restricted and requires a Thomas Business Account for purchase.[2] |

| LGC Standards | This compound | >95% (HPLC) | -20°C | Certified reference material.[3] |

| Supelco (Merck) | This compound | Not specified | Not specified | Available in a 1 * 1 mL solution format. |

| BDG Synthesis | This compound | HPLC Purity >98% | Not specified | Ships with a Certificate of Analysis including NMR and HPLC data.[1] |

| Chemtos | Custom Synthesis | High Purity | Not specified | Specializes in custom synthesis of stable isotope-labeled compounds. Provides full chemical certification.[4] |

| Shimadzu | Custom Synthesis | High Purity | Not specified | Offers custom synthesis of stable isotopically labeled standards with detailed Certificates of Analysis.[5] |

| Eurofins | Custom Synthesis | High Purity | Not specified | Provides custom synthesis of compounds labeled with stable isotopes, with GLP-certified analysis available.[6] |

Experimental Protocol: Quantitative Analysis of Rufinamide in Plasma by LC-MS/MS

The use of a stable isotope-labeled internal standard such as this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rufinamide in plasma samples.

1. Sample Preparation:

-

To a 50 μL aliquot of plasma, add a known concentration of this compound as an internal standard.

-

Perform protein precipitation by adding methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column such as a Zorbax SB-C18 (100mm x 3mm, 3.5μm) is suitable.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water with 0.1% formic acid and methanol (50:50, v/v) can be used.[4]

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintain at a constant temperature, e.g., 40°C.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rufinamide: Monitor the transition of the precursor ion m/z 239 to a specific product ion, for example, m/z 127.[4]

-

This compound (Internal Standard): Monitor the transition of the precursor ion to its corresponding product ion. The specific m/z values will depend on the exact labeling pattern.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity and specificity.

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Rufinamide to the peak area of the internal standard (this compound) against the concentration of Rufinamide standards.

-

Use the calibration curve to determine the concentration of Rufinamide in the unknown plasma samples.

Mechanism of Action: Rufinamide's Effect on Voltage-Gated Sodium Channels

Rufinamide exerts its antiepileptic effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[7][8] It stabilizes the inactive state of these channels, which reduces neuronal hyperexcitability and limits the sustained, high-frequency firing of action potentials that is characteristic of seizures.[7][9]

Caption: Mechanism of action of Rufinamide on voltage-gated sodium channels.

This guide provides a foundational resource for researchers working with this compound. By understanding the available sources, employing a robust analytical methodology, and comprehending its molecular mechanism, scientists can effectively utilize this critical tool in the advancement of epilepsy research and the development of novel antiepileptic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rufinamide Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Rufinamide-15N,d2 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rufinamide-15N,d2, an isotopically labeled version of the antiepileptic drug Rufinamide. This document details the product's specifications, analytical methodologies for its quantification, and its core mechanism of action, providing essential information for its application in research and development.

Certificate of Analysis and Specifications

This compound is a stable isotope-labeled internal standard used for the quantitative analysis of Rufinamide in biological matrices. While specific batch data is provided on the Certificate of Analysis shipped with the product, the general specifications are summarized below.

| Parameter | Specification | Reference |

| Chemical Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide-15N,d2 | [1] |

| CAS Number | 1795037-48-7 | [2][3] |

| Unlabeled CAS Number | 106308-44-5 | [1][3][4] |

| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO | [1][3][4] |

| Molecular Weight | 241.20 g/mol | [1][3][4][5] |

| Purity (HPLC) | >95% | [1] |

| Appearance | Neat/Solid | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [2] |

| Stability | ≥ 4 years | [2] |

Experimental Protocols: Analytical Methodologies

The quantification of Rufinamide, and by extension its isotopically labeled internal standard, is crucial for pharmacokinetic and metabolic studies. The following are established methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the determination of Rufinamide in pharmaceutical preparations and can be adapted for bioanalytical assays.[6][7][8]

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Phenomenex Luna® C18, 5 µm, 250 mm x 4.6 mm)[7]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v)[7][8] or methanol, acetonitrile, and water (e.g., 15:10:75 v/v/v)[6]

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV detector at a wavelength of 210 nm or 293 nm[6][7]

-

-

Method Validation Parameters:

-

Linearity: The method has been shown to be linear over a concentration range of 0.15-3.5 µg/mL and 50-150 µg/mL in different studies.[6][7]

-

Precision: Intraday and interday precision are typically within acceptable limits, with a relative standard deviation (%RSD) below 2%.[6]

-

Accuracy: The accuracy is determined by recovery studies, with typical recoveries in the range of 98-102%.[6]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for Rufinamide have been reported to be as low as 0.061 µg/mL and 0.184 µg/mL, respectively.[6]

-

UV-Visible Spectrophotometry

A simple and cost-effective UV-visible spectrophotometric method can also be employed for the quantification of Rufinamide.[6]

-

Methodology: The method involves the reaction of Rufinamide with sodium nitrite and hydrochloric acid, resulting in a product with a maximum absorbance at 385 nm.[6]

-

Linearity: The method is linear over a concentration range of 10-100 µg/mL.[6]

Mechanism of Action and Signaling Pathways

Rufinamide is an antiepileptic drug whose primary mechanism of action is the modulation of sodium channel activity.[9][10] It is structurally unrelated to other currently available antiepileptic drugs.[9]

-

Sodium Channel Modulation: The principal mechanism of action of Rufinamide is the prolongation of the inactive state of voltage-gated sodium channels.[10][11] By stabilizing these channels in their inactive state, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[10][12]

-

Metabolism: Rufinamide is primarily metabolized by carboxylesterases to an inactive carboxylic acid derivative, CGP 47292.[9][11][13] Its metabolism is not dependent on the cytochrome P450 system.[9][11]

-

Pharmacokinetics: Rufinamide is well-absorbed orally, with a time to maximum concentration (tmax) of 4-6 hours.[9] It has a plasma elimination half-life of approximately 6-10 hours.[9][11]

Diagrams

References

- 1. This compound | TRC-R701552-10MG | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action | BANZEL (rufinamide) [banzel.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Rufinamide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the anti-epileptic drug Rufinamide. The document delves into its metabolic pathways, the enzymes responsible for its biotransformation, and the characteristics of its primary metabolite. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis, and detailed methodologies for key experimental approaches are described. Furthermore, metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Metabolism of Rufinamide

Rufinamide undergoes extensive metabolism, primarily through a pathway independent of the cytochrome P450 (CYP) enzyme system.[1][2][3] The main metabolic route is the hydrolysis of the carboxamide group, a reaction catalyzed by carboxylesterases, to form its principal and pharmacologically inactive metabolite, CGP 47292.[4][5][6] This carboxylic acid derivative is the major circulating metabolite.[5]

In vitro studies have identified human carboxylesterase 1 (hCE1), the predominant form in the liver, as the primary enzyme responsible for Rufinamide hydrolysis.[4][7] These studies have shown that approximately two-thirds of this hydrolysis occurs in human liver microsomes, with the remaining one-third taking place in the cytosol.[4][7] The metabolism of Rufinamide is not known to produce any active metabolites.[3]

Minor metabolic pathways have also been identified, leading to the formation of acyl-glucuronides of CGP 47292, which are subsequently detected in the urine.[3]

Quantitative Pharmacokinetics

The pharmacokinetic profile of Rufinamide has been characterized in various studies. The following tables summarize key quantitative data.

Table 1: General Pharmacokinetic Parameters of Rufinamide

| Parameter | Value | References |

| Bioavailability | 70% - 85% (fed) | [8][9] |

| Elimination Half-life (t½) | 6 - 10 hours | [1][10][11] |

| Time to Peak Plasma Concentration (Tmax) | 4 - 6 hours | [10][11] |

| Protein Binding | 26.3% - 34.8% (primarily to albumin) | [3] |

| Apparent Volume of Distribution (Vd/F) | ~50 L (at 3200 mg/day) | [11] |

| Apparent Oral Clearance (CL/F) | 2.19 L/h (increases with body weight) | [12] |

Table 2: Single-Dose Pharmacokinetic Parameters of Rufinamide in Healthy Chinese Subjects (Fasting)

| Dose (mg) | Cmax (μg/L) (SD) | AUC0-t (μg·h/L) (SD) |

| 200 | 1806.5 (526.4) | 34,571 (9484) |

| 400 | 2490 (564.8) | 56,246 (18,077) |

| 800 | 3719 (976.1) | 89,022 (23,379) |

| 1200 | 4166 (1187.1) | 107,316 (34,766) |

| Data from Xu et al.[13] |

Table 3: Dose-Dependent Pharmacokinetic Parameters of Rufinamide in Pediatric Patients

| Dose (mg/kg/day) | Cmax (μg/mL) | AUC0-12h (μg·h/mL) (SD) |

| 10 | 4.01 | 37.8 (47) |

| 30 | 8.68 | 89.3 (58) |

| Data from Wier et al.[9] |

Table 4: Excretion of Rufinamide and its Metabolite CGP 47292

| Route of Elimination | Percentage of Dose | Form | References |

| Renal | ~91% | - | |

| 66% | CGP 47292 | [14] | |

| 2% | Unchanged Rufinamide | [14] | |

| Fecal | ~9% | - |

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the enzymatic pathways responsible for Rufinamide metabolism.

Methodology:

-

Enzyme Sources: Human liver microsomes and cytosol are utilized as the primary sources of metabolic enzymes.[4][7] Recombinant human carboxylesterases (hCE1 and hCE2) can be used for more specific enzyme kinetic studies.

-

Incubation: Rufinamide is incubated with the enzyme source (e.g., human liver microsomes at a specific protein concentration) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, if necessary (though not for hydrolysis).

-

Substrate Concentration: A range of Rufinamide concentrations are used, for example, up to 500 μM, to assess saturation kinetics.[7]

-

Reaction Termination: The reaction is stopped at various time points by the addition of a quenching solvent, such as acetonitrile.

-

Sample Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed for the disappearance of the parent drug (Rufinamide) and the formation of the metabolite (CGP 47292).

-

Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the sensitive and specific quantification of Rufinamide and CGP 47292.[15]

-

Inhibitor Studies: To identify the specific enzymes involved, known inhibitors of various enzyme classes are co-incubated with Rufinamide. For instance, the effect of valproate, a known inhibitor of carboxylesterases, on Rufinamide hydrolysis is assessed.[4]

In Vivo Pharmacokinetic Studies in Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Rufinamide in humans.

Methodology:

-

Study Design: Typically, a randomized, open-label, single- or multiple-dose study is conducted in healthy volunteers or patients with epilepsy.[11][13] Crossover designs may be used to assess bioequivalence of different formulations.[11]

-

Subject Population: A defined number of subjects meeting specific inclusion and exclusion criteria are enrolled.

-

Dosing Regimen: Subjects receive a single oral dose of Rufinamide or multiple doses over a specified period to achieve steady-state concentrations.[11][13] The effect of food on absorption is often investigated by administering the drug under fed and fasted conditions.[11]

-

Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[11] Urine and feces may also be collected over a specified period to determine excretion pathways.[5]

-

Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.

-

Bioanalysis: Plasma and urine concentrations of Rufinamide and its metabolite, CGP 47292, are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches are used to calculate key parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.[12]

Visualizations

Metabolic Pathway of Rufinamide

Caption: Metabolic pathway of Rufinamide to its inactive metabolites.

Experimental Workflow for In Vitro Metabolism Assay

References

- 1. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the metabolism of rufinamide and its interaction with valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Rufinamide for pediatric patients with Lennox-Gastaut syndrome: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Banzel (rufinamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Safety and pharmacokinetic profile of rufinamide in pediatric patients aged less than 4 years with Lennox-Gastaut syndrome: An interim analysis from a multicenter, randomized, active-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Tolerability of Rufinamide Following Single and Multiple Oral Doses and Effect of Food on Pharmacokinetics in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ochsner.testcatalog.org [ochsner.testcatalog.org]

The Preclinical Pharmacokinetic Profile of Rufinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of the anti-epileptic drug Rufinamide. The following sections detail its absorption, distribution, metabolism, and excretion in key preclinical models, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of Rufinamide has been characterized in several preclinical species, primarily in rats and dogs. The data reveals moderate to good oral absorption and a relatively long half-life. Key pharmacokinetic parameters are summarized in the tables below for easy comparison across species and study conditions.

Table 1: Oral Pharmacokinetics of Rufinamide in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Apparent Clearance (mL/h/kg) | AUC (µg·h/mL) | Brain/Plasma Ratio | Reference |

| 1 | 0.89 ± 0.09 | 4 (2-8) | 7-13 | 95.52 ± 39.45 | - | 0.514 ± 0.036 | [1] |

| 5 | 3.19 ± 0.71 | 4 (2-8) | 7-13 | 95.52 ± 39.45 | - | 0.441 ± 0.047 | [1] |

Data presented as mean ± S.E.M. or median (range).

Table 2: Intravenous Pharmacokinetics of Rufinamide in Rats

| Dose (mg/kg) | t½ (h) | Total Plasma Clearance (mL/h/kg) | Reference |

| 1, 5, 20 | 7-13 | 84.01 ± 3.80 | [1] |

Data presented as mean ± S.E.M.

Table 3: Oral Pharmacokinetics of Rufinamide in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Clearance (L/h) | AUC (µg·h/mL) | Reference |

| ~20 | 19.6 ± 5.8 | 9.33 ± 4.68 | 9.86 ± 4.77 | 1.45 ± 0.70 | 411 ± 176 | - |

Data presented as mean ± S.D.

Note: Pharmacokinetic data for mice were not available in the reviewed literature.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the pharmacokinetic studies of Rufinamide in preclinical models.

Animal Models

-

Rats: Adult male Wistar rats were commonly used in pharmacokinetic studies.[1]

-

Dogs: Studies in dogs have been conducted to evaluate oral pharmacokinetics.

Drug Administration

-

Oral Administration (Rats): Rufinamide was administered by oral gavage. The vehicle used for suspension was not consistently reported across all studies.

-

Intravenous Administration (Rats): For intravenous studies, Rufinamide was administered as a bolus injection.[1]

-

Oral Administration (Dogs): Single oral doses have been administered to dogs to determine pharmacokinetic parameters.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Brain Tissue Analysis: In some studies with rats, brain tissue was collected to determine the brain-to-plasma concentration ratio of Rufinamide.[1]

-

Analytical Methods: The concentration of Rufinamide in plasma and brain homogenates was quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2]

Metabolism and Excretion

Rufinamide is extensively metabolized in preclinical species, with the primary route being hydrolysis of the carboxylamide group to form an inactive carboxylic acid derivative, CGP 47292.[3][4] This metabolic pathway is not dependent on the cytochrome P450 (CYP) enzyme system.[3][5] The resulting inactive metabolite is primarily excreted in the urine.[3][6] In vitro studies have shown that Rufinamide is a weak inducer of CYP3A4 enzymes.[6][7]

Visualizations

Metabolic Pathway of Rufinamide

References

- 1. Dose-dependent pharmacokinetics and brain penetration of rufinamide following intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

Rufinamide's Mechanism of Action: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

For: Researchers, Scientists, and Drug Development Professionals On: The Core Mechanism of Rufinamide as a Sodium Channel Blocker

This technical guide provides an in-depth exploration of the molecular mechanism of action for the anti-epileptic drug (AED) Rufinamide, with a specific focus on its role as a voltage-gated sodium channel (VGSC) blocker. Rufinamide, a triazole derivative structurally distinct from other AEDs, is primarily indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS).[1][2] Its efficacy is rooted in a unique interaction with sodium channels, which differs from classical inhibitors.

Core Mechanism: Preferential Stabilization of the Inactive State

The principal mechanism of action for Rufinamide is the modulation of VGSC activity.[3] Like several other AEDs, it limits the sustained, high-frequency firing of neurons, which is a hallmark of epileptic seizures.[4][5] This is achieved by prolonging the inactive state of the sodium channel.[1][3][6]

Voltage-gated sodium channels cycle through three primary conformational states:

-

Resting State: Closed at resting membrane potential but available for activation.

-

Open/Activated State: Opens upon membrane depolarization, allowing Na+ influx.

-

Inactive State: The channel closes and becomes non-conductive during sustained depolarization, preventing further ion flow.

Rufinamide exerts its effect by preferentially binding to and stabilizing the channel in its inactive state.[6] This makes the channels less available to return to the resting state and subsequently open, thereby reducing neuronal excitability.

A key differentiator for Rufinamide is its selective interaction with an intermediate inactivated state (Ii) , as opposed to the fast (If) or slow (Is) inactivated states targeted by other AEDs like phenytoin or lacosamide.[7][8] This interaction is characterized by very fast binding kinetics, which is thought to contribute to its efficacy in LGS, where seizures often involve short bursts of neuronal firing.[3][7][9]

Caption: State transitions of a voltage-gated sodium channel and Rufinamide's binding.

Functional Consequences of Channel Modulation

By stabilizing the intermediate inactivated state, Rufinamide produces several key effects that contribute to its anticonvulsant properties:

-

Limitation of Repetitive Firing: The primary consequence is the limitation of sustained, high-frequency firing of sodium-dependent action potentials.[5]

-

Novel Use-Dependent Block: The drug's action is use-dependent, meaning it more effectively blocks channels on neurons that are firing repetitively. Rufinamide's very fast kinetics and targeting of the Ii state create a unique form of use-dependent action, particularly effective against short bursts of depolarization.[7][9]

-

Inhibition of Resurgent Currents: Rufinamide dose-dependently inhibits resurgent Na+ currents.[8] These currents, which arise when a channel recovers from inactivation, are critical for facilitating high-frequency burst discharges. The inhibition of resurgent currents is a direct result of Rufinamide slowing the recovery process from the Ii state.[8]

Caption: Logical pathway of Rufinamide's anticonvulsant effect.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing Rufinamide's interaction with sodium channels and its anticonvulsant activity.

| Parameter | Value | Context | Species/Model | Citation |

| Apparent Dissociation Constant (Kd) | ~40 µM | For binding to the intermediate inactivated state of Na+ channels. | Mouse hippocampal neurons | [7][9] |

| Effective Dose (ED50) | 23.9 mg/kg | Against tonic extension seizures in the maximal electroshock (MES) test. | Mouse | [5] |

| Plasma Concentrations | 16.8 µM (4.01 µg/mL) | Maximum plasma concentration at a dosage of 10 mg/kg/day. | Human | [10] |

| Plasma Concentrations | 36.4 µM (8.68 µg/mL) | Maximum plasma concentration at a dosage of 30 mg/kg/day. | Human | [10] |

Experimental Protocols: Whole-Cell Patch Clamp

The characterization of Rufinamide's effect on voltage-gated sodium channels is primarily achieved through whole-cell voltage-clamp electrophysiology. This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.

Objective: To measure the effect of Rufinamide on the kinetics and amplitude of Na+ currents.

Methodology

-

Cell Preparation:

-

Solutions:

-

External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. This solution is designed to mimic the extracellular environment and isolate Na+ currents.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block K+ channels from the inside.

-

-

Electrophysiological Recording:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

Positive pressure is applied to the pipette as it approaches a target cell.

-

Upon contact, gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A brief, strong suction pulse is then applied to rupture the cell membrane under the pipette, establishing the "whole-cell" configuration. This allows for control of the intracellular voltage and measurement of the total membrane current.

-

-

Voltage Protocol and Data Acquisition:

-

Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure all Na+ channels are in the resting state.

-

To measure current-voltage relationships, depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 5 mV increments).

-

To study inactivation, a series of depolarizing pre-pulses of varying durations (e.g., 50 ms to 1 s) and voltages are applied before a test pulse to measure the fraction of available channels.[7]

-

Rufinamide is applied to the external solution via a perfusion system, and the voltage protocols are repeated to measure the drug's effect.

-

-

Data Analysis:

-

Peak inward Na+ current amplitude is measured at each voltage step.

-

Inactivation curves are generated by plotting the normalized current from the test pulse against the pre-pulse voltage.

-

The kinetics of recovery from inactivation are measured by varying the duration of a recovery interval between two depolarizing pulses.

-

These parameters are compared before and after the application of Rufinamide to quantify its effects.

-

Caption: Standard experimental workflow for patch-clamp analysis of Rufinamide.

Channel Subtype Selectivity and Other Mechanisms

While the primary action of Rufinamide is on the prolongation of the inactive state of VGSCs, studies suggest it may influence specific channel isoforms, such as hNaV1.1 and hNaV1.6.[4] It has also been shown to block tetrodotoxin-resistant (TTX-R) Na+ channels, which may contribute to its efficacy in neuropathic pain models.[11]

It is important to note that Rufinamide has a very clean ancillary pharmacology profile. It does not have significant effects on benzodiazepine, GABA, glutamate, adrenergic, or muscarinic cholinergic receptors.[1][5] At high concentrations, some inhibitory effect on metabotropic glutamate receptor 5 (mGluR5) has been observed, but its primary anticonvulsant activity is attributed to its action on sodium channels.[2][4]

References

- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 7. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of resurgent Na+ currents by rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rufinamide Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Rufinamide-15N,d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Rufinamide, which can be considered a close surrogate for its isotopically labeled counterpart, Rufinamide-15N,d2. The physicochemical properties of isotopically labeled compounds are generally very similar to the unlabeled parent drug. This document compiles available data on solubility in various solvents and outlines standard protocols for stability testing relevant to pharmaceutical development.

Solubility Profile of Rufinamide

Rufinamide is a lipophilic compound with low aqueous solubility.[1] Its solubility is largely independent of pH in the physiological range of 1 to 10.[1] The following table summarizes the solubility of Rufinamide in various solvents.

Table 1: Solubility of Rufinamide in Different Solvents

| Solvent | Solubility | Reference |

| Water | 0.642 mg/mL | [1] |

| Water (at 25°C) | 31 mg/L (<0.01%) | [2] |

| Isopropyl Alcohol | > Water | [1] |

| Ethanol | > Isopropyl Alcohol | [1] |

| Methanol | > Ethanol | [1] |

| Chloroform | > Methanol | [1] |

| DMSO | ~48 mg/mL | [1] |

| Dimethylformamide (DMF) | ~2 mg/mL | [3] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[5] The time to reach equilibrium should be determined by preliminary experiments, sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution becomes constant.[6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. This step is critical for accurate measurement.[5]

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A visual representation of this workflow is provided below.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing of Active Pharmaceutical Ingredients (APIs)

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The following outlines a general protocol for stability testing.

Methodology:

-

Batch Selection: Stability studies should be conducted on at least three primary batches of the API.[9]

-

Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[9]

-

Storage Conditions: The API is subjected to various storage conditions, including long-term, intermediate, and accelerated stability studies.[7][9][10]

-

Testing Frequency: Samples are tested at specified time intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][10]

-

Analytical Methods: Validated stability-indicating analytical methods are used to test the physical, chemical, biological, and microbiological attributes of the API.[7][10]

-

Stress Testing: Stress testing is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[7][10] This includes exposure to high temperatures (in 10°C increments above the accelerated temperature), high humidity (>75% RH), oxidation, photolysis, and a range of pH values in solution.[7][10]

A diagram illustrating the logic of a typical stability testing program is shown below.

Caption: Logic of a Pharmaceutical Stability Testing Program.

Stability of Rufinamide

While specific stability data for this compound is not publicly available, studies on Rufinamide provide valuable insights.

-

In Suspensions: Extemporaneously prepared oral suspensions of Rufinamide (40 mg/mL) in a 1:1 mixture of Ora-Plus and either Ora-Sweet or Ora-Sweet SF were found to be stable for at least 90 days when stored at room temperature in amber plastic bottles.[11][12] No significant changes in color, odor, taste, or pH were observed, and there was no visible microbial growth.[12]

-

Forced Degradation: Rufinamide has been shown to hydrolyze when exposed to acidic (0.1N hydrochloric acid) or basic (0.1N sodium hydroxide) media at 100°C for three days.[2] It was found to be not sensitive to light in a photostability test.[2] In one study, degradation of Rufinamide was observed under oxidative stress.[11]

Conclusion

This technical guide provides a summary of the available solubility data for Rufinamide and outlines standard experimental protocols for determining solubility and stability, which are directly applicable to this compound. The provided data and methodologies serve as a valuable resource for researchers and professionals involved in the development of pharmaceutical products containing this active ingredient. It is important to note that while the physicochemical properties of isotopically labeled compounds are very similar to their unlabeled counterparts, specific experimental determination for this compound is recommended for regulatory submissions.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. database.ich.org [database.ich.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 12. Stability of extemporaneously prepared rufinamide oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Rufinamide-15N,d2 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide is an antiepileptic medication primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Accurate quantification of Rufinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for matrix effects, variations in sample preparation, and instrument response fluctuations, thereby ensuring the accuracy and precision of the results. Rufinamide-15N,d2 is an ideal internal standard for the quantification of Rufinamide as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, while its mass difference allows for distinct detection.

These application notes provide a detailed protocol for the determination of Rufinamide in human plasma using LC-MS/MS with this compound as an internal standard.

Mechanism of Action of Rufinamide

Rufinamide's primary mechanism of action involves the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Rufinamide prolongs their inactive state, which in turn limits the repetitive firing of sodium-dependent action potentials. This stabilization of the inactive state of the sodium channels helps to reduce neuronal hyperexcitability, a key factor in seizure generation.

Caption: Mechanism of action of Rufinamide.

Experimental Protocols

Materials and Reagents

-

Rufinamide certified reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation

-

A sensitive and selective liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 analytical column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm).

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of Rufinamide from plasma samples.

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

To 50 µL of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 50:50 (A:B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 4.5 minutes |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

Table 1: MRM Transitions for Rufinamide and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rufinamide | 239.1 | 127.1 | 25 |

| This compound | 242.1 | 127.1 | 25* |

*Note: The MRM transition for this compound is a predicted value based on the stable isotope labeling and the known fragmentation of Rufinamide. The precursor ion is calculated based on the addition of one 15N and two deuterium atoms. The product ion is predicted to be the same as the unlabeled compound, assuming the label is not on the fragment lost. This should be confirmed experimentally.

Method Validation Summary

The following tables summarize the typical validation parameters for a bioanalytical method for Rufinamide in human plasma using LC-MS/MS. The data presented is a compilation from various published studies.

Table 2: Linearity and Range

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference(s) |

| Rufinamide | Human Plasma | 40 - 2000 | > 0.99 | [1] |

| Rufinamide | Human Plasma | 500 - 50000 | > 0.99 | [2][3] |

Table 3: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference(s) |

| Rufinamide | Human Plasma | Low | < 10 | < 10 | 95 - 115 | [2] |

| Rufinamide | Human Plasma | Medium | < 10 | < 10 | 95 - 115 | [2] |

| Rufinamide | Human Plasma | High | < 10 | < 10 | 95 - 115 | [2] |

Table 4: Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | LLOQ (ng/mL) | Reference(s) |

| Rufinamide | Human Plasma | 5 | [1] |

| Rufinamide | Human Plasma | 40 | [1] |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Rufinamide in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Determination of Rufinamide in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rufinamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Rufinamide for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation and detection by tandem mass spectrometry. This protocol has been validated for its accuracy, precision, and linearity, ensuring reliable and reproducible results.

Introduction

Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome.[1] Accurate and reliable quantification of Rufinamide in human plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies to ensure optimal dosing and patient safety.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] This document provides a detailed protocol for the determination of Rufinamide in human plasma using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents

-

Rufinamide reference standard

-

Lacosamide (Internal Standard) or a stable isotope-labeled Rufinamide[5][6]

-

Methanol (HPLC grade)[5]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)[5]

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)[7]

Equipment

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[5][6]

-

Analytical column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm)[5][8]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Sample Preparation

A protein precipitation method is employed for the extraction of Rufinamide from human plasma.[2][5]

-

Allow all samples and reagents to reach room temperature.

-

Add 100 µL of the internal standard working solution (Lacosamide in methanol). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[9][10]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column under isocratic conditions.[5][8]

| Parameter | Condition |

| Column | Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) or equivalent[5][8] |

| Mobile Phase | 50:50 (v/v) mixture of 0.1% formic acid in water and methanol[5][8] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL[3] |

| Column Temperature | 30 °C[11] |

| Run Time | Approximately 4.5 minutes[5][8] |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with detection in multiple reaction monitoring (MRM) mode.[5][8]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Rufinamide Transition | m/z 239 → m/z 127[5][8] |

| Lacosamide (IS) Transition | m/z 251 → m/z 108[5][8] |

| Source Temperature | 300 °C |

| Spray Voltage | 4000 V |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS determination of Rufinamide in human plasma.

Method Validation

The described method has been validated based on established guidelines for bioanalytical method validation.[5][8]

Linearity

The method demonstrated excellent linearity over a concentration range of 40-2000 ng/mL for Rufinamide in human plasma.[5][8] The correlation coefficient (r²) was consistently greater than 0.99.[12]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within 85-115% of the nominal values, which is within the acceptable limits for bioanalytical methods.[12][13]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) for Rufinamide was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.[5][8] The limit of detection (LOD) was determined to be 1.25 ng/mL.[5][8]

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 40 - 2000 ng/mL | [5][8] |

| Correlation Coefficient (r²) | > 0.99 | [12] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5][8] |

| Limit of Detection (LOD) | 1.25 ng/mL | [5][8] |

| Intra-day Precision (%CV) | < 15% | [12] |

| Inter-day Precision (%CV) | < 15% | [12] |

| Intra-day Accuracy (%) | 85 - 115% | [13] |

| Inter-day Accuracy (%) | 85 - 115% | [13] |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Rufinamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in a research environment. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. eurekakit.com [eurekakit.com]

- 8. researchgate.net [researchgate.net]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. biopharmaservices.com [biopharmaservices.com]

- 11. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Accurate Rufinamide Quantification using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Accurate quantification of Rufinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy, precision, and specificity. This document provides detailed application notes and protocols for the accurate quantification of Rufinamide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a quantitative technique where a known amount of a stable isotope-labeled analogue of the analyte is added to the sample. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass. The IS is added at an early stage of the sample preparation process and experiences the same extraction, ionization, and fragmentation efficiencies as the analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the IS, accurate quantification can be achieved, as this ratio is independent of variations in sample recovery and matrix effects.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of Rufinamide in human plasma.

Materials and Reagents

-

Rufinamide certified reference standard

-

Rufinamide-¹⁵N,d₂ stable isotope-labeled internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Stock and Working Solutions

-

Rufinamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rufinamide and dissolve it in 10 mL of methanol.

-

Rufinamide-¹⁵N,d₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Rufinamide-¹⁵N,d₂ and dissolve it in 1 mL of methanol.

-

Rufinamide Working Solutions: Prepare a series of working solutions by serially diluting the Rufinamide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Rufinamide-¹⁵N,d₂ stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Rufinamide-¹⁵N,d₂ internal standard working solution to each tube and vortex briefly.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of Rufinamide from potential interferences. For example:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rufinamide | 239.1 | 127.1 |

| Rufinamide-¹⁵N,d₂ (IS) | 242.1 | 129.1 |

Note: The MRM transition for Rufinamide-¹⁵N,d₂ is predicted based on the structure and fragmentation of the unlabeled compound. The precursor ion mass is increased by 3 Da (1 for ¹⁵N and 2 for d₂). The product ion containing the labeled nitrogen and deuterium will also show a corresponding mass shift.

Data Presentation: Quantitative Performance Summary

The following table summarizes the typical quantitative performance parameters of the described isotope dilution LC-MS/MS method for Rufinamide in human plasma, compiled from various literature sources.[1]

| Parameter | Result | Reference |

| Linearity Range | 5 - 5000 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |

| Intra-day Precision (%CV) | < 15% | [1] |

| Inter-day Precision (%CV) | < 15% | [1] |

| Accuracy (% Bias) | Within ±15% | [1] |

| Recovery | > 85% | |

| Matrix Effect | Minimal |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Rufinamide using isotope dilution mass spectrometry.

References

Revolutionizing Bioequivalence Testing: A Stable Isotope Approach for Rufinamide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Establishing bioequivalence (BE) is a critical step in the development of generic formulations, ensuring they perform comparably to the innovator product. Traditional BE studies often require a large number of subjects to account for high intra-subject variability in drug pharmacokinetics. This application note details a robust and efficient bioequivalence study design for Rufinamide utilizing a stable isotope-labeled internal standard, Rufinamide-15N,d2. The co-administration of the labeled and unlabeled drug allows for a more precise comparison of formulations by minimizing the impact of intra-subject variability, thereby reducing the required sample size and study duration.[1]

This document provides detailed protocols for a crossover bioequivalence study and the simultaneous analysis of Rufinamide and this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Core Concepts of the Stable Isotope Method

The fundamental principle of this study design is the simultaneous administration of the test formulation (unlabeled Rufinamide) and a reference formulation (stable isotope-labeled this compound) to each subject.[2][3] By using LC-MS/MS, which can differentiate between the two forms based on their mass-to-charge ratio, a direct comparison of their pharmacokinetic profiles can be made within the same individual at the same time. This eliminates the period-to-period variability inherent in traditional crossover designs.

Experimental Workflow

The following diagram illustrates the overall workflow of the bioequivalence study, from subject screening to final data analysis.

Caption: Overall workflow for the bioequivalence study of Rufinamide using a stable isotope approach.

Detailed Experimental Protocols

I. Bioequivalence Study Protocol

This protocol is based on a randomized, open-label, two-period, crossover design.